1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole
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Overview
Description
1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole is a synthetic organic compound that features a naphthalene moiety attached to a hexyl chain, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the naphthalene derivative, followed by the introduction of the hexyl chain and finally the imidazole ring. Key steps include:
Nitration and Reduction: Naphthalene is nitrated to form 1-nitronaphthalene, which is then reduced to 1-naphthylamine.
Alkylation: The 1-naphthylamine is alkylated with a hexyl halide to form 1-(2-naphthyl)hexane.
Imidazole Formation: The final step involves the cyclization of the alkylated naphthalene derivative with glyoxal and ammonium acetate to form the imidazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Naphthoquinones.
Reduction: Imidazolines.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The naphthalene moiety can intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Used as a plant hormone and rooting agent.
Naphthalen-1-yl-selenyl acetic acid: Known for its antibacterial and antifungal properties.
1-Naphthalen-2-yl-propan-1-one: Utilized in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole is unique due to its combined structural features of naphthalene and imidazole, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
61055-84-3 |
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Molecular Formula |
C19H22N2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-(2-naphthalen-1-ylhexyl)imidazole |
InChI |
InChI=1S/C19H22N2/c1-2-3-7-17(14-21-13-12-20-15-21)19-11-6-9-16-8-4-5-10-18(16)19/h4-6,8-13,15,17H,2-3,7,14H2,1H3 |
InChI Key |
IIOZQAXBWNPZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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